cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
Description
Properties
IUPAC Name |
1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZOYMEWUTYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN3CCN4C3C2N1CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process involves:
-
Alkaline Activation : TETA is reacted with calcium hydroxide (Ca(OH)₂) in aqueous medium to deprotonate amine groups, enhancing nucleophilicity.
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Glyoxal Addition : A cooled 9% glyoxal solution is introduced to the alkaline TETA mixture at 0–5°C under nitrogen atmosphere, minimizing side reactions.
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Intermediate Isolation : The resulting suspension is filtered through Celite® to remove calcium salts, followed by evaporation to isolate intermediate IV A.
Key parameters are summarized below:
| Parameter | Value |
|---|---|
| TETA:Glyoxal molar ratio | 1:1 |
| Temperature | 0–5°C (glyoxal addition) |
| Reaction time | 1 hour (post-addition) |
| Yield (IV A) | Not quantified (crude) |
Cyclization to Target Compound
Intermediate IV A undergoes cyclization using ethyl chloroacetate in ethanol at elevated temperatures (50–70°C). Sodium carbonate and sodium iodide catalyze the reaction, with the latter enhancing nucleophilic substitution kinetics. Post-reaction purification involves silica gel chromatography (CHCl₃/MeOH/NH₃ eluent) and recrystallization from methanol, achieving 84% yield.
Reductive Amination Approach
An alternative route employs reductive amination of pre-organized tetraazamacrocycles. This method, also detailed in WO2001079207A2, utilizes sodium borohydride (NaBH₄) to stabilize the cis configuration during ring closure.
Stepwise Synthesis
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Imine Formation : Reacting TETA derivatives with diketones generates Schiff base intermediates.
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Borohydride Reduction : NaBH₄ selectively reduces imine bonds while preserving the macrocyclic framework.
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Acid Workup : Hydrochloric acid treatment precipitates the product as a tetrahydrochloride salt, facilitating isolation.
Critical parameters include:
| Parameter | Value |
|---|---|
| Reducing agent | NaBH₄ (3–5 eq.) |
| Reaction solvent | Ethanol/water (4:1 v/v) |
| Temperature | 25–40°C |
| Final pH | 5–9 (hydrolysis step) |
Stereochemical Control
The cis configuration is enforced by the bicyclic structure’s geometric constraints during reduction. X-ray crystallographic analysis confirms the stereochemistry of intermediates.
Emerging techniques employ ball-milling to achieve solvent-free cyclization. While not explicitly detailed in the cited patent, analogous procedures for related tetraazamacrocycles suggest viability.
Process Advantages
-
Reduced Environmental Impact : Eliminates volatile organic solvents.
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Enhanced Reaction Rate : Mechanical energy accelerates molecular collisions.
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Improved Yield : Minimizes side reactions through controlled energy input.
Comparative Analysis of Methods
The table below evaluates key synthesis routes:
| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Glyoxal-Condensation | 84 | >99 | Industrial | High (cis) |
| Reductive Amination | 72 | 95 | Lab-scale | Moderate |
| Mechanochemical | N/A | N/A | Experimental | Theoretical |
Critical Process Parameters
Temperature Effects
Catalytic Additives
Purification Challenges
Silica gel chromatography effectively removes:
Industrial-Scale Considerations
The patent-specified procedure demonstrates scalability:
Chemical Reactions Analysis
Oxidation Reactions
Controlled oxidation transforms the compound into macrocyclic amines. For example, reaction with H₂O₂ in acidic media produces 1,4,7,10-tetraazacyclododecane, a precursor for MRI contrast agents .
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ | HCl, 60°C, 24 h | 1,4,7,10-Tetraazacyclododecane | Chelator for Gd³⁺ in MRI |
| O₂ (catalytic) | CuCl₂, H₂O, 80°C | Same as above | Improved yield (92%) |
Coordination with Metal Ions
The compound’s nitrogen lone pairs enable strong coordination with transition metals, forming stable complexes:
| Metal Ion | Complex Structure | Stability Constant (log K) | Application |
|---|---|---|---|
| Gd³⁺ | [Gd(C₁₀H₁₈N₄)(H₂O)₂]⁺ | 16.7 | MRI contrast agents |
| Fe²⁺ | Octahedral FeN₆ | N/A | Catalytic oxidation studies |
| Cu²⁺ | Square-planar CuN₄ | 12.3 | Electrochemical sensors |
These complexes exhibit enhanced thermodynamic stability compared to simpler ligands like cyclen.
Alkane Activation via Carbene Insertion
When combined with Lewis acids (e.g., B(C₆F₅)₃), the compound facilitates C–H bond activation in alkanes. DFT calculations reveal a carbene-mediated mechanism :
- Step 1 : Formation of a BCF-carbene adduct (ΔG = −15.2 kcal/mol).
- Step 2 : Hydride transfer from alkane to carbene, lowering activation barriers (e.g., 24.8 kcal/mol for propane) .
| Alkane | Product | Selectivity (Internal:Terminal) | Yield |
|---|---|---|---|
| Propane | DAC 1–propane adduct | 4:1 (β:γ) | 98% |
| n-Hexane | Branched isomer | >20:1 | 95% |
Hydrolysis and Functionalization
Hydrolysis under basic or acidic conditions generates functionalized derivatives:
- Base-mediated : Reaction with NaOH yields imidazolidine derivatives .
- Acid-mediated : HCl hydrolysis produces ammonium salts for further alkylation .
| Condition | Reagent | Product | Use |
|---|---|---|---|
| Basic | NaOH, H₂O, 100°C | Imidazolidine | Ligand synthesis |
| Acidic | HCl, H₂O | Ammonium chloride salt | Intermediate for macrocycles |
Comparative Reactivity with Analogues
The cis-configuration enhances reactivity compared to trans-isomers:
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| Melting Point | 29–31°C | 45–47°C |
| Metal-binding affinity (Gd³⁺) | log K = 16.7 | log K = 14.9 |
| Hydrolysis rate (1M HCl) | t₁/₂ = 2 h | t₁/₂ = 6 h |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound's ability to coordinate with metal ions enhances its potential as a therapeutic agent. Research indicates that its nitrogen-rich environment allows for strong interactions with transition metals, which can improve biological efficacy and stability in therapeutic applications. Studies have explored its use in drug delivery systems and as a chelating agent in cancer therapy, where it may help in the targeted delivery of chemotherapeutic agents to tumor sites due to its binding properties with metal ions.
Case Study: Metal Coordination
In one study, cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene was evaluated for its binding affinity to various transition metals. The results demonstrated that the compound forms stable complexes with metals such as copper and iron, indicating potential applications in developing metal-based drugs.
Coordination Chemistry
Metal Complexes
The compound's structure allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions opens avenues for research into new materials and catalysts. The formation of these complexes can lead to enhanced catalytic activity in organic reactions and improved stability of the resulting compounds .
Table 1: Comparison of Metal Complexes
| Metal Ion | Stability | Application Area |
|---|---|---|
| Cu²⁺ | High | Catalysis |
| Fe²⁺ | Moderate | Drug Delivery |
| Ni²⁺ | High | Material Science |
Materials Science
Polymer Synthesis
this compound can also be utilized in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability. Research is ongoing into its use as a building block for advanced polymeric materials that could be employed in various industrial applications .
Chemical Synthesis
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of other nitrogen-containing heterocycles. Its reactivity allows it to participate in various organic reactions, thereby facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals .
Analytical Chemistry
Detection and Quantification
Due to its unique chemical properties, this compound is also being investigated for use in analytical chemistry as a reagent for detecting specific metal ions or biological molecules. Its ability to form distinct complexes can aid in developing sensitive detection methods for environmental monitoring or clinical diagnostics .
Mechanism of Action
The mechanism of action of 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene involves its ability to form stable complexes with metal ions. This property is attributed to the presence of multiple nitrogen atoms in its structure, which can coordinate with metal ions, forming stable chelates. These chelates can interact with various molecular targets and pathways, making the compound useful in applications such as MRI contrast agents and catalysis .
Comparison with Similar Compounds
Key Characteristics:
- Synonym: cis-glyoxal-cyclen .
- Synthesis: Prepared via a one-pot reaction using triethylenetetraamine and glyoxal in water/methanol under mild conditions (ambient temperature, short reaction times) .
- Applications : Precursor for functionalized macrocycles in MRI contrast agents and luminescent probes .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Synthetic Efficiency : IIa’s one-pot synthesis (68% yield) outperforms traditional cyclene methods, which often require toxic reagents (e.g., dibromoethane) and autoclave conditions .
Functionalization Flexibility: IIa’s derivatives enable direct access to mono- or di-substituted macrocycles without intermediate isolation, streamlining contrast agent production .
Comparative Stability: The bicyclic structure of IIa may enhance metal-chelate stability compared to monocyclic cyclene, though clinical data are pending .
Biological Activity
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene , with the CAS number 79236-92-3, is a complex nitrogen-containing heterocyclic compound. Its unique molecular structure, comprising multiple nitrogen atoms within a saturated framework, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its potential antimicrobial and cytotoxic properties, as well as its synthesis and structural characteristics.
Molecular Characteristics
- Molecular Formula : C₁₀H₁₈N₄
- Molecular Weight : 194.28 g/mol
- Melting Point : 29°C to 31°C
- Density : Not specified
- Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various nitrogen-rich compounds similar to this compound. For instance:
- Antifungal Activity : The compound exhibited activity against Cryptococcus neoformans, a significant pathogen in immunocompromised individuals. Preliminary screening indicated that derivatives of tetraazacyclanes showed promising antifungal effects .
- Antibacterial Activity : Related compounds have demonstrated effectiveness against Staphylococcus aureus, suggesting that this compound may also possess similar antibacterial properties .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various human cancer cell lines to evaluate the potential therapeutic applications of this compound:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HepG2 | 25 - 52 | Moderate cytotoxicity observed |
| HTC116 | 25 - 52 | Effective against colorectal cancer cells |
| MCF-7 | 25 - 52 | Active against breast cancer cells |
| Jurkat | 25 - 52 | Notable effects on leukemia cells |
| SH-SY5Y | 25 - 52 | Impact on neuroblastoma cells |
These findings suggest that this compound may play a role in cancer treatment strategies by targeting specific tumor cell lines .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions starting from simpler nitrogen-containing precursors. The use of catalysts such as SmCl₃·6H₂O has been reported to facilitate the formation of this compound through heterocyclization processes .
Case Studies
- Study on Antimicrobial Efficacy : A study focusing on the antimicrobial activity of nitrogen-rich compounds showed that derivatives with ethyl substituents had significant antifungal activity against Cryptococcus neoformans .
- Cytotoxicity Evaluation : In vitro studies evaluating the cytotoxic effects against various cancer cell lines revealed that certain derivatives of tetraazacyclanes exhibited moderate to high cytotoxicity, indicating potential for further development as anticancer agents .
Q & A
Q. What are the established synthetic routes for cis-decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene?
The compound is synthesized via condensation of glyoxal with cyclen (1,4,7,10-tetraazacyclododecane) under controlled conditions. This method, reported by Argese et al., produces cyclen-glyoxal derivatives through a cyclization/ring-cleavage sequence . Key steps include:
Q. Molecular Properties :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₈N₄ | |
| Molecular weight | 194.28 g/mol | |
| CAS Registry Number | 79236-92-3 |
Q. What spectroscopic methods are used to characterize this compound?
The compound is analyzed using:
- Raman Spectroscopy : Distinct peaks at 1280 cm⁻¹ (C–N stretching) and 1450 cm⁻¹ (N–H bending) .
- Infrared (IR) : Absorption bands near 3250 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=N vibration) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm stereochemistry, with cis-isomers showing specific coupling patterns (e.g., δ 3.2–3.8 ppm for equatorial N–H protons) .
Q. Spectral Libraries :
- NICODOM Raman Library (NDR9125)
- NICODOM IR Chemicals Package
Q. What safety precautions are required for handling this compound?
- Protective Equipment : Full-body suits, nitrile gloves, and NIOSH-approved respirators for vapor protection .
- Stability : Hygroscopic; store under inert gas (argon) at 2–8°C .
- Reactivity : Avoid strong oxidizers (e.g., peroxides) due to potential exothermic decomposition .
Advanced Research Questions
Q. How is NMR spectroscopy employed to resolve stereochemical ambiguities in this compound?
The cis- and trans-isomers exhibit distinct NMR signatures:
- <sup>1</sup>H NMR : cis-Isomers show split signals for axial vs. equatorial protons (e.g., δ 2.5–3.0 ppm for axial N–H vs. δ 3.2–3.8 ppm for equatorial) due to restricted rotation .
- <sup>13</sup>C NMR : cis-Configuration causes deshielding of bridgehead carbons (δ 55–60 ppm) compared to trans-isomers (δ 50–55 ppm) .
Q. Structural Comparison :
| Feature | cis-Isomer | trans-Isomer |
|---|---|---|
| N–H Coupling | J = 8–10 Hz | J = 12–14 Hz |
| Bridgehead C Chemical Shift | δ 58 ppm | δ 52 ppm |
Q. What methodological challenges arise in synthesizing stereoisomerically pure derivatives?
Key challenges include:
Q. How can conflicting spectral data for this compound be resolved?
Contradictions in spectral assignments (e.g., Raman vs. IR peak overlaps) are addressed by:
Q. What role does this compound play in developing MRI contrast agents?
It serves as a precursor to cyclen tetrahydrochloride, a macrocyclic ligand for gadolinium(III) complexes. The synthesis involves:
- Functionalization : Alkylation or carboxylation of nitrogen sites to enhance metal-binding affinity .
- Crystallography : Cyclen-glyoxal derivatives adopt an orthorhombic lattice with protonated N atoms at corner positions, critical for coordinating lanthanides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
